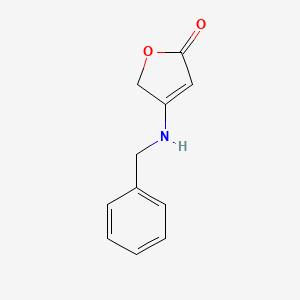

4-(benzylamino)furan-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-2(5H)-ones have attracted considerable attention as synthetic targets . This subunit is present in a large number of natural products, which display a wide range of biological activities, and is present in a number of drugs with diverse biological activities, such as antifungal, antibacterial, and anti-inflammatory .

Synthesis Analysis

Recent developments in the synthesis of furan-2(5H)-ones have been covered extensively . These methodologies have been applied in the total synthesis of natural products with this subunit .Molecular Structure Analysis

The molecular structure of furan-2(5H)-ones is a key factor in their biological activity. The furan ring provides a planar and rigid structure that can participate in π-stacking interactions, while the carbonyl group can act as a hydrogen bond acceptor .Chemical Reactions Analysis

Furan-2(5H)-ones are involved in a variety of chemical reactions. They have been used as synthetic intermediates . Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2(5H)-ones are influenced by their molecular structure. The presence of the furan ring and the carbonyl group can affect their polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Innovative Synthesis Approaches : A study demonstrated an efficient route for synthesizing 4-diarylamino-3-iodo-2(5H)-furanones through simultaneous α-iodination and Nβ-arylation using (diacetoxyiodo)benzene, offering a versatile method for creating multifunctional 2(5H)-furanone compounds with potential biological activities (Xue et al., 2014).

- Combinatorial Chemistry for Antibiotic Discovery : Another research effort focused on generating a combinatorial library of 3,4,5-trisubstituted 2(5H)-furanones, including 4-amino-5-alkoxy derivatives, identified lead structures with promising antibiotic activity against multidrug-resistant Staphylococcus aureus (Lattmann et al., 1999).

Catalysis and Material Science

- Catalyst Development : Research has introduced 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles as a novel, recyclable catalyst for synthesizing furan-2(5H)-one derivatives, showcasing high catalytic activity and good reusability (Khodaei et al., 2018).

Pharmaceutical Applications

- Antibiotic Lead Structures : The synthesis of 4-amino-5-alkoxy-2(5H)-furanones led to discovering a new class of antibiotic agents, emphasizing the potential of 4-(benzylamino)furan-2(5H)-one derivatives in combating antibiotic resistance (Lattmann et al., 1999).

- Cytotoxic Activity for Cancer Treatment : Studies on 3-benzyl-5-arylidene-furan-2(5H)-ones revealed moderate cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Teixeira et al., 2007).

Photophysical Properties

- Sensing Applications : A report on the improved synthesis of 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones and their photophysical properties highlighted their utility as "naked-eye sensors" for metal ion detection, specifically aluminum ions, showcasing the diverse applications of furan derivatives beyond pharmaceuticals (Kumar et al., 2015).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard data for “4-(benzylamino)furan-2(5H)-one” is not available, it’s important to handle all chemicals with care. For example, (4-methoxyphenyl)boronic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions in the research of furan-2(5H)-ones could involve the development of new synthetic methodologies, exploration of their biological activities, and their application in the synthesis of natural products and drugs . Additionally, strategies for carbon dioxide capture and utilization (CCU) have been applied to the synthesis of 4,5-disubstituted furan-2(5H)-ones , indicating potential environmental applications.

Eigenschaften

IUPAC Name |

3-(benzylamino)-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11-6-10(8-14-11)12-7-9-4-2-1-3-5-9/h1-6,12H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDKXMKPYLYITQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346064 |

Source

|

| Record name | 4-(Benzylamino)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-54-1 |

Source

|

| Record name | 4-(Benzylamino)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2917344.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)

![N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2917347.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2917351.png)

![2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2917353.png)

![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)

![N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2917356.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2917364.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide](/img/structure/B2917365.png)